molecular formula C17H18N4O4 B4667556 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B4667556
M. Wt: 342.35 g/mol
InChI Key: XAUIIECELUTANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AMPA, is a chemical compound that belongs to the class of purine derivatives. AMPA is a potent agonist of the ionotropic glutamate receptor, which is a type of receptor that plays a crucial role in the central nervous system. The compound has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the activation of the ionotropic glutamate receptor. The glutamate receptor is a type of ion channel that allows the influx of cations such as sodium and calcium into the postsynaptic neuron. This influx of cations induces depolarization of the postsynaptic membrane and increases the excitability of neurons. The activation of the ionotropic glutamate receptor by 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is fast and transient, which makes it an ideal tool for studying the mechanisms of synaptic plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are mainly related to its activation of the ionotropic glutamate receptor. The compound can induce depolarization of the postsynaptic membrane and increase the excitability of neurons. This property of 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been used to study the mechanisms of synaptic plasticity, which is the ability of the brain to change its structure and function in response to experience. 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.

Advantages and Limitations for Lab Experiments

The main advantage of using 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its potency and selectivity for the ionotropic glutamate receptor. The compound can induce fast and transient depolarization of the postsynaptic membrane, which makes it an ideal tool for studying the mechanisms of synaptic plasticity. However, the use of 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has some limitations. The compound is highly toxic and can induce excitotoxicity, which is a pathological process that leads to the death of neurons. Therefore, the use of 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments requires careful handling and dosing.

Future Directions

There are several future directions for research on 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One direction is to study the mechanisms of synaptic plasticity in more detail, particularly the role of 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD). Another direction is to investigate the potential therapeutic applications of 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, there is a need to develop safer and more selective agonists of the ionotropic glutamate receptor that can be used in lab experiments and potentially in clinical settings.

Scientific Research Applications

8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been widely used in scientific research, particularly in the field of neuroscience. The compound is a potent agonist of the ionotropic glutamate receptor, which is a type of receptor that plays a crucial role in the central nervous system. By activating the glutamate receptor, 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can induce depolarization of the postsynaptic membrane and increase the excitability of neurons. This property of 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been used to study the mechanisms of synaptic plasticity, which is the ability of the brain to change its structure and function in response to experience.

properties

IUPAC Name

8-(3-methoxy-4-prop-2-enoxyphenyl)-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-5-8-25-11-7-6-10(9-12(11)24-4)14-18-13-15(19-14)20(2)17(23)21(3)16(13)22/h5-7,9H,1,8H2,2-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUIIECELUTANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=C(C=C3)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.